3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, also known as AZD-8055, is a synthetic compound that belongs to the class of mammalian target of rapamycin (mTOR) inhibitors. It was first developed by AstraZeneca and is currently being studied for its potential use in cancer treatment.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of related azetidinone analogues involves complex reactions that lead to the formation of compounds with potential as antimicrobial and antitubercular agents. This indicates the versatility of such structures in drug development and the potential for further modifications to enhance their activity (Chandrashekaraiah et al., 2014).
- Fluorine-containing compounds, including those with structures related to azetidinones, have been synthesized and analyzed for their potential as antimicrobial agents. The presence of fluorine can significantly affect the biological activity and physical properties of these molecules (Bawazir & Abdel-Rahman, 2018).
Biological Activities
- Sulfonamide derivatives incorporating thiophene and fluorine moieties have been explored for their inhibitory effects on carbonic anhydrases from Mycobacterium tuberculosis, highlighting the potential of such compounds in developing new antimycobacterial agents with novel mechanisms of action (Ceruso et al., 2014).
- Synthesis of fluorine-containing amino-heterocyclic compounds has shown that such structures can possess significant antimicrobial activity, offering insights into designing new therapeutic agents (Janakiramudu et al., 2017).
Chemical Properties and Applications
- The introduction of fluorine atoms into azetidine derivatives has been shown to profoundly affect their reactivity and regioselectivity in nucleophilic substitution reactions, suggesting potential applications in synthetic organic chemistry and drug design (Banks, 2006).
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S2/c16-11-3-5-13(6-4-11)23(20,21)14-9-18(10-14)15(19)17-8-12-2-1-7-22-12/h1-7,14H,8-10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTZUDDISLSGMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.